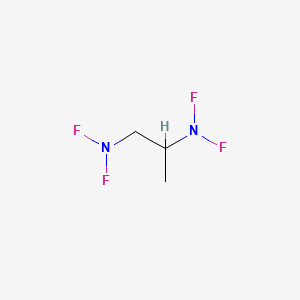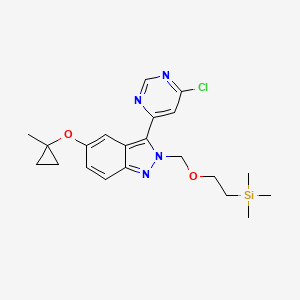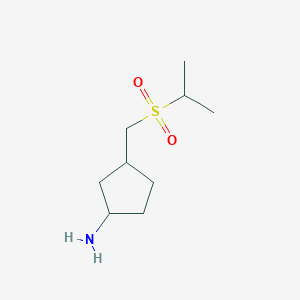
3-((Isopropylsulfonyl)methyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is an organic compound with a unique structure that includes a cyclopentane ring substituted with an isopropylsulfonylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE typically involves multiple steps. One common method starts with the cyclopentane ring, which undergoes sulfonylation to introduce the isopropylsulfonyl group. This is followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The isopropylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methylcyclopentane: A simpler compound with a cyclopentane ring and a methyl group.
Cyclopentane-1,3-diamine: Contains two amine groups on the cyclopentane ring.
Sulfonimidates: Organosulfur compounds with similar sulfonyl groups.
Uniqueness
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is unique due to the combination of its isopropylsulfonyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)6-8-3-4-9(10)5-8/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
NVROWTBHVBGPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)



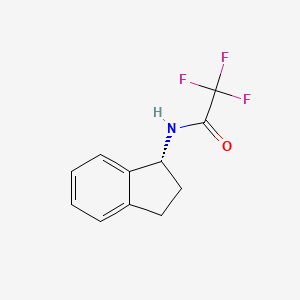
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
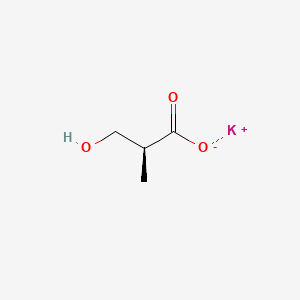
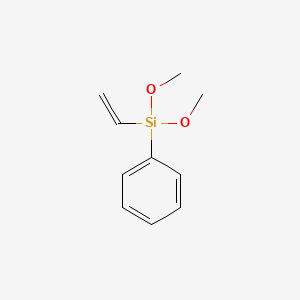
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
